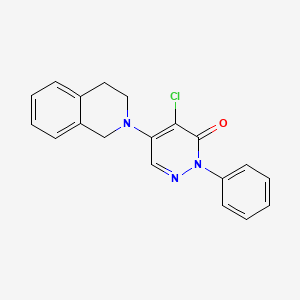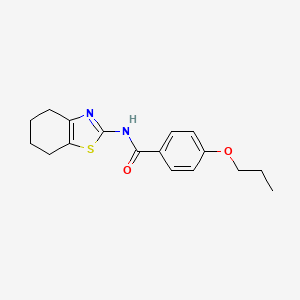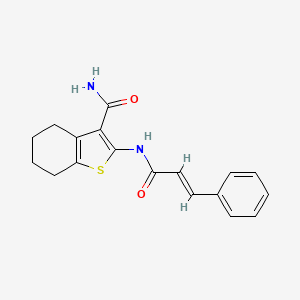
4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone is a chemical compound that has been widely used in scientific research. It is also known as PD 98059 and is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway.
Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
Pyridazinone compounds, including derivatives similar to 4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-phenyl-3(2H)-pyridazinone, have been studied for their herbicidal activities. These compounds inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxic effects. For instance, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) has shown significant inhibition of these processes in barley. Further modifications to pyrazon's molecular structure have led to new experimental herbicides that not only retain the original mechanism of action but also possess additional biological properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development. These dual modes of action enhance the herbicidal efficacy and offer a novel approach to weed control. The effectiveness of these compounds is attributed to specific substitutions on the molecular structure, indicating a potential area for further research and development of pyridazinone-based herbicides (Hilton et al., 1969).
Impact on Lipid Composition in Plants
Another area of research has focused on the effects of substituted pyridazinone herbicides on lipid composition in plants. A study on Arabidopsis thaliana revealed that BASF 13-338, a substituted pyridazinone, affects the desaturation of linoleic acid in monogalactosyldiacylglycerol (MGDG) and phosphatidylcholine (PC). This herbicide reduced levels of certain MGDG species, indicating that it inhibits specific desaturation processes in the chloroplast. These findings suggest that substituted pyridazinones can impact plant lipid metabolism, which could contribute to their herbicidal action by disrupting cellular membranes and photosynthetic processes (Norman & John, 1987).
Potential for New Aldose Reductase Inhibitors
The chemical structure of this compound has also been explored for potential medical applications. Compounds with similar structures have been investigated as substrates for synthesizing new aldose reductase inhibitors, which are important in treating diabetic complications. Research indicates that certain derivatives can exhibit inhibitory properties comparable to known inhibitors like Sorbinil, highlighting the potential for developing new therapeutic agents in this class. The presence of specific substituents, such as an electron-withdrawing group on the phenyl ring, has been found to enhance inhibitory efficacy, suggesting a direction for future drug development efforts (Costantino et al., 1999).
Eigenschaften
IUPAC Name |
4-chloro-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-18-17(22-11-10-14-6-4-5-7-15(14)13-22)12-21-23(19(18)24)16-8-2-1-3-9-16/h1-9,12H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGOJKIHOKRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)


![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
![rel-(4aS,7aS)-6-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]octahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B5596736.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)
![5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5596751.png)

![1-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5596760.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5596762.png)
![(1S*,5R*)-6-benzyl-3-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5596765.png)
